Methazolamide-d6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

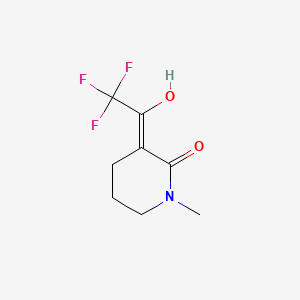

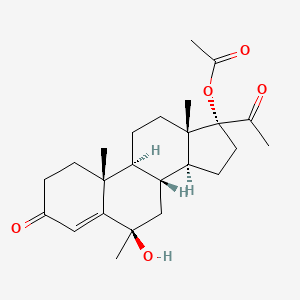

Methazolamide-d6 is an internal standard used for the quantification of methazolamide . It is a carbonic anhydrase inhibitor, which reduces intraocular pressure and cerebrospinal fluid flow in a rat model of glaucoma .

Synthesis Analysis

The synthesis of Methazolamide-d6 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into the drug molecule . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .Molecular Structure Analysis

The molecular formula of Methazolamide-d6 is C5H2D6N4O3S2 . The formal name is N-[5-(aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-acetamide-d6 .Chemical Reactions Analysis

Methazolamide-d6 is a potent inhibitor of carbonic anhydrase . Inhibition of carbonic anhydrase in the ciliary processes of the eye decreases aqueous humor secretion, presumably by slowing the formation of bicarbonate ions with subsequent reduction in sodium and fluid transport .Physical And Chemical Properties Analysis

Methazolamide-d6 is a solid substance . It is soluble in DMSO and Methanol . The molecular weight is 242.3 .Scientific Research Applications

Neurological Behavior Improvement

Methazolamide has been shown to improve neurological behavior by inhibiting neuron apoptosis in subarachnoid hemorrhage mice . The study demonstrated that methazolamide accelerates the recovery of neurological damage, effectively relieves cerebral edema, and improves cognitive function in SAH mice .

Neuroprotection

Methazolamide offers neuroprotection in blood- or hemoglobin-treated primary cortical neurons (PCNs) and partially restores normal neuronal morphology . This suggests that methazolamide could be used to protect neurons from damage in certain conditions .

Inhibition of ROS Production

Methazolamide effectively inhibits ROS (Reactive Oxygen Species) production in PCNs induced by blood exposure or hemoglobin insult . This could potentially be useful in conditions where ROS production is harmful .

Reduction of AQP5 Expression

Methazolamide has been found to reduce the expression of AQP5 (Aquaporin 5), a water channel protein, in different conditions . This could potentially be useful in conditions where AQP5 expression is harmful .

Immune Cell Migration

Methazolamide appears to reduce the migration of immune cells . This could potentially be useful in conditions where immune cell migration is harmful .

Potential Use in Sepsis Prophylaxis

Methazolamide has the potential to be used in sepsis prophylaxis . Sepsis is a life-threatening condition caused by the dysregulated host response to infection, and methazolamide’s ability to reduce AQP5 expression and immune cell migration could potentially be beneficial in preventing sepsis .

Safety and Hazards

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis of Methazolamide-d6 can be achieved by deuteration of Methazolamide using deuterium gas or deuterated solvents.", "Starting Materials": [ "Methazolamide", "Deuterium gas or deuterated solvents" ], "Reaction": [ "Methazolamide is dissolved in a deuterated solvent such as D2O or CDCl3.", "Deuterium gas is bubbled through the solution for several hours.", "The solution is then heated under reflux for several hours.", "The mixture is cooled and the solvent is removed under reduced pressure.", "The residue is purified by column chromatography to yield Methazolamide-d6." ] } | |

CAS RN |

1795142-30-1 |

Molecular Formula |

C5H8N4O3S2 |

Molecular Weight |

242.301 |

IUPAC Name |

2,2,2-trideuterio-N-[5-sulfamoyl-3-(trideuteriomethyl)-1,3,4-thiadiazol-2-ylidene]acetamide |

InChI |

InChI=1S/C5H8N4O3S2/c1-3(10)7-4-9(2)8-5(13-4)14(6,11)12/h1-2H3,(H2,6,11,12)/i1D3,2D3 |

InChI Key |

FLOSMHQXBMRNHR-WFGJKAKNSA-N |

SMILES |

CC(=O)N=C1N(N=C(S1)S(=O)(=O)N)C |

synonyms |

N-[5-(aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide-d6; _x000B_5-Acetylimino-4-methyl-Δ2-1,3,4-thiadiazoline-2-sulfonamide-d6; L 584601-d6; N-(4-Methyl-2-sulfamoyl-Δ2-1,3,4-thiadiazolin-5-ylidene)acetamide-d6; Methenamide-d6; Neptazane-d6 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B587614.png)

![3-Methyl-2-([7-[(3-methyl-1,3-thiazolidin-2-ylidene)methyl]-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)-4,5-dihydro-1,3-thiazol-3-ium iodide](/img/structure/B587620.png)

![4-Chloro-N-[2-(trichloroacetyl)phenyl]benzene-1-carboximidoyl chloride](/img/structure/B587622.png)

![1-[4-[2,2,3,3,5,5,6,6-Octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-3,4-dihydro-2H-quinoline-2,7-diol](/img/structure/B587625.png)

![4,7-Ethano[1,2]dioxino[4,5-d]isoxazole(9CI)](/img/structure/B587631.png)